
1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione, also known as GSK-3β inhibitor, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, diabetes, and cancer.
Wirkmechanismus
1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione is a potent and selective inhibitor of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ, a serine/threonine protein kinase that plays a crucial role in a wide range of cellular processes such as glycogen metabolism, cell cycle progression, and apoptosis. 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ is also involved in the regulation of various signaling pathways such as Wnt, insulin, and PI3K/Akt.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione are diverse and depend on the specific disease or condition being studied. In Alzheimer's disease, 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibition has been shown to reduce beta-amyloid accumulation and improve cognitive function. In diabetes, 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibition has been shown to improve insulin sensitivity and glucose uptake. In cancer, 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibition has been shown to induce apoptosis and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione is its potent and selective inhibition of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ. This makes it an ideal tool for studying the role of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ in various diseases and conditions. However, one of the limitations of this compound is its potential toxicity and off-target effects. Careful dose optimization and toxicity studies are necessary to ensure its safe use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione. One area of research is the development of more potent and selective 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibitors with improved pharmacokinetic properties. Another area of research is the investigation of the role of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ in other diseases and conditions such as neurodegenerative disorders and inflammation. Finally, the potential use of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibitors in combination with other therapies for the treatment of various diseases should also be explored.
Conclusion
In conclusion, 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, diabetes, and cancer. Its potent and selective inhibition of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ makes it an ideal tool for studying the role of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ in various diseases and conditions. However, careful dose optimization and toxicity studies are necessary to ensure its safe use in lab experiments. The future directions for the study of this compound include the development of more potent and selective 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibitors, investigation of the role of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ in other diseases and conditions, and the potential use of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibitors in combination with other therapies for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione involves the reaction of 4-methylphenyl hydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then treated with sodium borohydride to yield the final compound.
Wissenschaftliche Forschungsanwendungen
1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its potential use in the treatment of Alzheimer's disease. Studies have shown that 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ, the target of this compound, plays a crucial role in the pathogenesis of Alzheimer's disease. Inhibition of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ has been shown to reduce the accumulation of beta-amyloid plaques, a hallmark of Alzheimer's disease.
In addition to Alzheimer's disease, 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione has also been studied for its potential use in the treatment of diabetes and cancer. In diabetes, 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibition has been shown to improve insulin sensitivity and glucose uptake. In cancer, 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibition has been shown to induce apoptosis and inhibit tumor growth.
Eigenschaften
Produktname |
1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione |
|---|---|
Molekularformel |
C20H26N2O2 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H26N2O2/c1-14-8-10-16(11-9-14)22-19(23)13-18(20(22)24)21-12-4-6-15-5-2-3-7-17(15)21/h8-11,15,17-18H,2-7,12-13H2,1H3 |
InChI-Schlüssel |
NZUUPLWSKJXMDC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC4C3CCCC4 |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC4C3CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



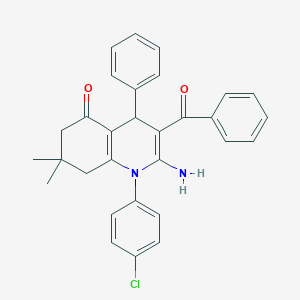
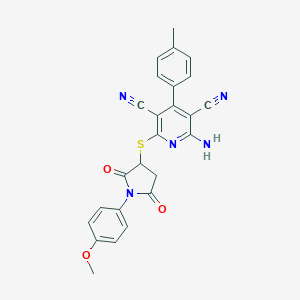
![2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304381.png)
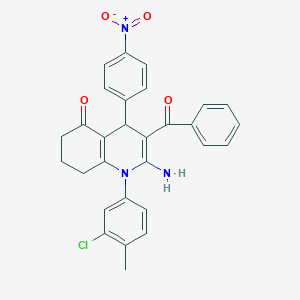
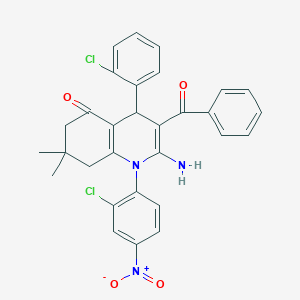


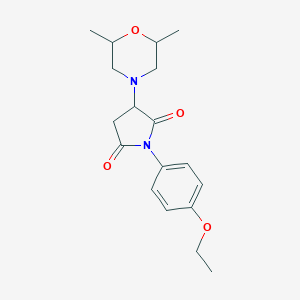
![3-[(1-Benzylpiperidin-4-yl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304392.png)

![1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304395.png)
![1-(4-Ethoxy-phenyl)-3-[2-(3-fluoro-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304397.png)
![3-[(2-Chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304400.png)
![2-[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B304402.png)